molecular formula C19H20FNO4S B2395980 4-{2-[(4-fluorophenyl)sulfinyl]acetyl}-2,6-dimethylphenyl N,N-dimethylcarbamate CAS No. 339112-27-5

4-{2-[(4-fluorophenyl)sulfinyl]acetyl}-2,6-dimethylphenyl N,N-dimethylcarbamate

Cat. No.: B2395980
CAS No.: 339112-27-5
M. Wt: 377.43
InChI Key: JFKCOUJTRBEMKJ-UHFFFAOYSA-N
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Description

4-{2-[(4-fluorophenyl)sulfinyl]acetyl}-2,6-dimethylphenyl N,N-dimethylcarbamate is a complex organic compound with the molecular formula C19H20FNO3S It is characterized by the presence of a fluorophenyl group, a sulfinyl group, and a dimethylcarbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{2-[(4-fluorophenyl)sulfinyl]acetyl}-2,6-dimethylphenyl N,N-dimethylcarbamate typically involves multiple steps. One common approach is to start with the appropriate fluorophenyl derivative and introduce the sulfinyl group through oxidation reactions. The acetyl group can be added via acylation reactions, and the final step involves the introduction of the dimethylcarbamate group through carbamation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. industrial methods often employ continuous flow reactors, automated systems, and advanced purification techniques to ensure consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

4-{2-[(4-fluorophenyl)sulfinyl]acetyl}-2,6-dimethylphenyl N,N-dimethylcarbamate can undergo various chemical reactions, including:

    Oxidation: The sulfinyl group can be further oxidized to a sulfone.

    Reduction: The sulfinyl group can be reduced to a sulfide.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of the corresponding sulfone derivative.

    Reduction: Formation of the corresponding sulfide derivative.

    Substitution: Formation of substituted fluorophenyl derivatives.

Scientific Research Applications

4-{2-[(4-fluorophenyl)sulfinyl]acetyl}-2,6-dimethylphenyl N,N-dimethylcarbamate has several applications in scientific research:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-{2-[(4-fluorophenyl)sulfinyl]acetyl}-2,6-dimethylphenyl N,N-dimethylcarbamate involves its interaction with specific molecular targets. The sulfinyl group can form reversible covalent bonds with nucleophilic sites on proteins, potentially modulating their activity. The fluorophenyl group may enhance the compound’s binding affinity and specificity for certain targets. The dimethylcarbamate moiety can influence the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 4-{2-[(4-chlorophenyl)sulfinyl]acetyl}-2,6-dimethylphenyl N,N-dimethylcarbamate
  • 4-{2-[(4-bromophenyl)sulfinyl]acetyl}-2,6-dimethylphenyl N,N-dimethylcarbamate
  • 4-{2-[(4-methylphenyl)sulfinyl]acetyl}-2,6-dimethylphenyl N,N-dimethylcarbamate

Uniqueness

4-{2-[(4-fluorophenyl)sulfinyl]acetyl}-2,6-dimethylphenyl N,N-dimethylcarbamate is unique due to the presence of the fluorine atom in the phenyl ring, which can significantly alter its chemical properties and biological activity compared to its chloro, bromo, and methyl analogs. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable compound for various applications.

Properties

IUPAC Name

[4-[2-(4-fluorophenyl)sulfinylacetyl]-2,6-dimethylphenyl] N,N-dimethylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FNO4S/c1-12-9-14(10-13(2)18(12)25-19(23)21(3)4)17(22)11-26(24)16-7-5-15(20)6-8-16/h5-10H,11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFKCOUJTRBEMKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OC(=O)N(C)C)C)C(=O)CS(=O)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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